![molecular formula C16H18O5 B2809810 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843621-75-0](/img/structure/B2809810.png)
2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid” is an organic compound that belongs to the family of coumarins. It has a molecular weight of 290.32 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18O5/c1-4-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19/h6-8,10H,4-5H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of chromen derivatives in the synthesis of heterocyclic compounds. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, highlighting the versatility of chromen derivatives in synthesizing novel heterocycles (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Antimicrobial and Antineoplastic Activities
Derivatives of chromen, such as those synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, have been explored for their antimicrobial activities. These studies involve the synthesis of Schiff's bases and other derivatives, which are then evaluated for their effectiveness against various bacterial and fungal strains, indicating the potential for these compounds to serve as leads in the development of new antimicrobial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Moreover, certain chromen-2-one derivatives have been synthesized and assessed for their antineoplastic activities against human cancer cells, revealing a subset of compounds with micromolar levels of in vitro anti-proliferative activity. These findings suggest the chromen scaffold's significance in designing anticancer agents, highlighting the structure-activity relationship (SAR) essential for enhancing biological activity (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Photodynamic Applications
Another fascinating application of chromen derivatives involves the synthesis of photoactive cellulose derivatives, which have been modified to include chromene moieties. These water-soluble polyelectrolytes exhibit photochemically active properties, enabling the photodimerization of chromene units upon exposure to light. This capability is of interest for developing smart materials with properties that can be controlled through light, paving the way for innovative applications in material science (Wondraczek, Pfeifer, & Heinze, 2012).
Safety and Hazards
properties
IUPAC Name |
2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19/h6-8,10H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYIGANVZLOJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.